molecular formula C10H14ClNO B13128507 (R)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine

(R)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine

Cat. No.: B13128507
M. Wt: 199.68 g/mol
InChI Key: PMULIJSEULAHHT-SECBINFHSA-N
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Description

®-1-(3-Chloro-4-methoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloro-4-methoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chloro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride. This step introduces the amine functionality while maintaining the chiral center.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Chloro-4-methoxyphenyl)propan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloro-4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Chloro-4-methoxyphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Chloro-4-methoxyphenyl)propan-1-amine: The racemic mixture containing both enantiomers.

    1-(3-Chloro-4-methoxyphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

Uniqueness

®-1-(3-Chloro-4-methoxyphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for applications requiring high enantioselectivity.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1R)-1-(3-chloro-4-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3/t9-/m1/s1

InChI Key

PMULIJSEULAHHT-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)OC)Cl)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)Cl)N

Origin of Product

United States

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